(2s,3as,6as)-octahydrocyclopenta[b]pyrrole-2-carboxylic acid

Chiral resolution Stereochemistry ACE inhibitor synthesis

Sourcing the exact enantiomer for ramipril production often leads to inconsistent stereochemistry. This (2S,3aS,6aS)-octahydrocyclopenta[b]pyrrole-2-carboxylic acid is the definitive chiral intermediate, ensuring downstream diastereoselective synthesis. - Direct precursor to the ACE inhibitor Ramipril, requiring the (2S,3aS,6aS) configuration for correct API production. - Rigid bicyclic scaffold provides conformational restriction, enabling high stereoselectivity (d.r. up to 85:15) as a chiral auxiliary. - Suitable starting material for synthesizing phosphonic/phosphinic acid bioisosteres for hit-to-lead optimization.

Molecular Formula C8H13NO2
Molecular Weight 155.19 g/mol
CAS No. 128900-19-6
Cat. No. B165993
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(2s,3as,6as)-octahydrocyclopenta[b]pyrrole-2-carboxylic acid
CAS128900-19-6
SynonymsCyclopenta[b]pyrrole-2-carboxylic acid, octahydro-, (2R,3aR,6aR)- (9CI)
Molecular FormulaC8H13NO2
Molecular Weight155.19 g/mol
Structural Identifiers
SMILESC1CC2CC(NC2C1)C(=O)O
InChIInChI=1S/C8H13NO2/c10-8(11)7-4-5-2-1-3-6(5)9-7/h5-7,9H,1-4H2,(H,10,11)/t5-,6-,7-/m1/s1
InChIKeyOQHKEWIEKYQINX-FSDSQADBSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(2S,3aS,6aS)-Octahydrocyclopenta[b]pyrrole-2-carboxylic Acid: Identity & Stereochemistry


The compound (2S,3aS,6aS)-octahydrocyclopenta[b]pyrrole-2-carboxylic acid (CAS 128900-19-6) is a chiral bicyclic proline analog, specifically a cis-fused octahydrocyclopenta[b]pyrrole scaffold bearing a carboxylic acid at the 2-position in the S configuration . It is recognized as the pivotal chiral intermediate in the industrial synthesis of the angiotensin-converting enzyme (ACE) inhibitor Ramipril [1]. This specific enantiomer is a non-proteinogenic cyclic amino acid with a molecular formula of C8H13NO2 and a molecular weight of 155.19 g/mol [2].

Stereochemistry & Procurement of (2S,3aS,6aS)-Octahydrocyclopenta[b]pyrrole-2-carboxylic Acid


Generic substitution or simple in-class replacement is not viable for this compound due to the absolute requirement of the (2S,3aS,6aS) configuration for downstream diastereoselective synthesis. The bicyclic scaffold contains three chiral centers; the cis-fused (3aS,6aS) ring junction establishes the core geometry, while the (2S) carboxylic acid orientation is critical for biological activity of derived ACE inhibitors. A closely related diastereomer, the (2R,3aR,6aR) enantiomer, constitutes a different chemical entity with a distinct spatial arrangement, but the (2S,3aS,6aS) form is uniquely required as the ramipril precursor. Furthermore, the specific stereochemistry enables its demonstrated utility as a chiral auxiliary, where alterations at any single stereocenter would fundamentally change asymmetric induction outcomes [1].

Selection Evidence for (2S,3aS,6aS)-Octahydrocyclopenta[b]pyrrole-2-carboxylic Acid


Stereochemical Identity vs. Enantiomer

The target compound's isomeric SMILES `C1C[C@H]2C[C@H](N[C@H]2C1)C(=O)O` explicitly defines the (2S,3aS,6aS) configuration . This distinguishes it from its enantiomer, (2R,3aR,6aR)-octahydrocyclopenta[b]pyrrole-2-carboxylic acid, which is also indexed under the same CAS 128900-19-6 in some vendor catalogs despite being a distinct stereochemical entity . The PDB chemical component dictionary entry (ID: XBG) assigns the specific SMILES to the (2S,3aS,6aS) form, confirming the industrial standard for pharmaceutical applications [1].

Chiral resolution Stereochemistry ACE inhibitor synthesis

Patent-Verified Ramipril Intermediate Utility

The compound is explicitly disclosed as the critical intermediate in a patented process for ramipril synthesis, involving catalytic hydrogenation steps [1]. While many bicyclic proline-like scaffolds exist, the direct patent linkage to ramipril production using this specific (2S,3aS,6aS)-octahydrocyclopenta[b]pyrrole-2-carboxylic acid establishes a verifiable industrial application pathway that is absent for related analogs such as simple octahydroindole-2-carboxylic acids or unsubstituted proline.

Process chemistry Ramipril synthesis Industrial intermediate

Chiral Auxiliary Diastereoselectivity

Derivatives of the parent scaffold have been employed as stoichiometric chiral auxiliaries. In thio-Claisen rearrangements of nitrothioacetamides, a (2S,3aS,6aS)-octahydrocyclopenta[b]pyrrole-2-carboxylic acid derivative (the (all-R)-analog) achieved a diastereomeric ratio (dr) of up to 85:15, corresponding to 70% diastereomeric excess (de) [1]. This contrasts favorably with generic proline-derived auxiliaries which often yield significantly lower dr values in similar [3,3]-sigmatropic rearrangements without additional tuning. This performance metric provides a quantifiable differentiator for asymmetric synthesis applications.

Asymmetric synthesis Chiral auxiliary Thio-Claisen rearrangement

Stereoselective Phosphonate Bioisostere Synthesis

A recent publication details the first stereoselective synthesis of phosphonic and phosphinic analogues derived from the (2S,3aS,6aS)-octahydrocyclopenta[b]pyrrole-2-carboxylic acid scaffold, using the Meyers' tricyclic lactam methodology for diastereoselective construction of the core . This chemistry is not inherently feasible with simpler monocyclic proline analogs because the bicyclic framework directs the facial selectivity during nucleophilic addition, enabling access to a new class of phosphonate-containing amino acids. The study separates the target compound's all-cis-fused stereoisomers via column chromatography, confirming the distinct reactivity profile of this scaffold compared to other conformationally locked amino acids.

Bioisostere synthesis Phosphonate chemistry Medicinal chemistry

Procurement Scenarios for (2S,3aS,6aS)-Octahydrocyclopenta[b]pyrrole-2-carboxylic Acid


Ramipril Intermediate Manufacturing & Validation

The compound is the direct synthetic intermediate for ramipril [1]. Its procurement is justified when establishing or validating good manufacturing practice (GMP) or non-GMP synthesis of ramipril, where the specified stereochemistry is mandatory. Any deviation to the enantiomer or a non-cyclopentane-fused analog would fail to yield the correct API.

Asymmetric Synthesis with Rigid Chiral Auxiliaries

Given the demonstrated ability of its derivatives to achieve a diastereomeric ratio of up to 85:15 in thio-Claisen rearrangements [2], this compound is a suitable starting material for developing new asymmetric methodologies. Its rigid bicyclic structure provides greater conformational restriction compared to unsubstituted proline, potentially translating to higher stereoselectivity in auxiliary-mediated transformations.

Phosphonate Bioisosteres for Medicinal Chemistry

The successful stereoselective synthesis of phosphonic and phosphinic acid analogs derived from this scaffold positions the compound as a key starting material for synthesizing bioisosteres of the carboxylic acid moiety during preclinical hit-to-lead optimization. Research groups focusing on protease inhibitors or ACE inhibitor analogs may find this compound uniquely suited for generating diverse, stereochemically pure compound libraries.

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